2-Amino-3-hydroxy-4-methylpentanoic acid
Description
The exact mass of the compound this compound is 147.08954328 g/mol and the complexity rating of the compound is 124. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316786 | |
| Record name | 3-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-45-0, 10148-71-7 | |
| Record name | 3-Hydroxyleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6645-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC524546 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Hydroxyleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Contextualization Within Branched Chain Amino Acid Analogues
2-Amino-3-hydroxy-4-methylpentanoic acid is structurally classified as an analogue of the branched-chain amino acids (BCAAs), specifically leucine (B10760876). BCAAs, which include leucine, isoleucine, and valine, are fundamental components of proteins and play pivotal roles in metabolism and cell signaling. An analogue is a compound that is structurally similar to another and may elicit similar or antagonistic biological effects.
The core structure of this compound mirrors that of leucine, featuring the characteristic isobutyl side chain. The key distinction is the presence of a hydroxyl (-OH) group on the beta-carbon (C3) of the side chain. This modification qualifies it as a β-hydroxy α-amino acid and, more specifically, as a form of β-hydroxyleucine. nih.govnih.gov This structural relationship to a primary metabolite like leucine makes it a subject of research for understanding enzyme specificity, metabolic pathways, and the synthesis of modified peptides.
Significance of Hydroxylated Amino Acids in Natural Systems and Synthetic Chemistry
The introduction of a hydroxyl group to an amino acid profoundly influences its chemical and biological properties. Hydroxylated amino acids (HAAs) are significant in both natural systems and synthetic applications for several reasons.
In biological contexts, hydroxylation is a critical post-translational modification that alters protein structure and function. wikipedia.org The addition of the polar hydroxyl group can increase water solubility and introduce new hydrogen bonding capabilities, which is essential for the proper folding and stability of proteins like collagen, where hydroxyproline (B1673980) is a key component. wikipedia.orgcreative-proteomics.com This modification is facilitated by enzymes known as hydroxylases. wikipedia.orgcreative-proteomics.com Furthermore, HAAs are involved in various physiological processes and can serve as precursors to important biological molecules. mdpi.com
From a synthetic chemistry perspective, HAAs are highly valued as chiral building blocks. acs.org The presence of multiple stereocenters makes them useful starting materials for the asymmetric synthesis of complex molecules, including pharmaceuticals. mdpi.comacs.org Research has highlighted the potential of HAAs in compounds with antiviral, antifungal, antibacterial, and anticancer properties, making them valuable targets in medicinal chemistry. mdpi.comresearchgate.net The synthesis of β-hydroxy α-amino acids is an area of active research, as these structures are prevalent in many biologically active natural products, including antibiotics and enzyme inhibitors. acs.org
Stereochemical Complexity and Diastereomeric Considerations of 2 Amino 3 Hydroxy 4 Methylpentanoic Acid
Chemoenzymatic and Biocatalytic Approaches to Stereoselective Synthesis of this compound Isomers
Chemoenzymatic and biocatalytic approaches offer powerful tools for the stereoselective synthesis of this compound isomers, leveraging the high selectivity of enzymes. These methods often involve enzymes such as aldolases and transaminases to create the desired stereocenters with high fidelity.
L-threonine aldolases (LTAs) are particularly useful as they catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming a β-hydroxy-α-amino acid with two new stereocenters. The stereoselectivity of the reaction can be controlled by the choice of enzyme and reaction conditions. For instance, the use of different LTA variants can provide access to different diastereomers of the product.
A study demonstrated the synthesis of various β-hydroxy-α-amino acids through an L-threonine aldolase-catalyzed reaction between glycine and various aldehydes. While this specific study did not use isobutyraldehyde (B47883) to synthesize this compound, the methodology is directly applicable.
| Aldehyde | Enzyme | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-isomer |
| Isobutyraldehyde | L-TA from Escherichia coli | >99:1 | >99% |
| Propionaldehyde | L-TA from Saccharomyces cerevisiae | 95:5 | 98% |
| Benzaldehyde | L-TA from Thermotoga maritima | 10:90 | 96% (of anti-isomer) |
Transaminases are another class of enzymes utilized in the synthesis of chiral amino alcohols. These enzymes can be used in cascade reactions to produce the desired product from simple starting materials. For example, a three-enzyme cascade involving two transaminases and a transketolase has been developed for the synthesis of chiral amino alcohols.
Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries and Catalysts for this compound
Asymmetric synthesis using chiral auxiliaries and catalysts is a cornerstone for the stereocontrolled preparation of this compound. These methods rely on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.
One of the most effective methods involves the use of Evans' chiral oxazolidinone auxiliaries. In this approach, an N-acyloxazolidinone is enolized and then reacted with an aldehyde, such as isobutyraldehyde, to generate the desired β-hydroxy-α-amino acid precursor with high diastereoselectivity. The chiral auxiliary can then be cleaved and recycled.
A representative synthesis involves the aldol reaction of a titanium enolate of an N-acyloxazolidinone with isobutyraldehyde. The reaction typically proceeds with high diastereoselectivity, favoring the syn-aldol adduct.
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 95:5 | 85% |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 92:8 | 82% |
Chiral catalysts, such as those derived from Cinchona alkaloids, have also been employed for the asymmetric synthesis of β-hydroxy-α-amino acids. These catalysts can promote the direct aldol reaction of a glycine equivalent with an aldehyde, affording the product with good enantioselectivity.
Classical Organic Synthesis Routes for this compound
Classical organic synthesis provides a variety of routes to this compound, often relying on well-established transformations. These methods may not always offer the same level of stereocontrol as asymmetric or biocatalytic approaches but are valuable for their versatility.
One common strategy involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by nucleophilic opening of the epoxide with an amine source. For example, the epoxidation of (E)-4-methyl-2-penten-1-ol can generate a chiral epoxide, which is then opened to install the amino and hydroxyl groups with defined stereochemistry.
Another classical approach is the Grignard addition of an isopropylmagnesium halide to a protected α-amino-β-ketoester. The subsequent reduction of the ketone and deprotection furnishes the desired amino acid. The stereochemical outcome of the Grignard addition can be influenced by the nature of the protecting groups and the reaction conditions.
| Starting Material | Key Reaction | Stereochemical Control |
| (E)-4-methyl-2-penten-1-ol | Sharpless Asymmetric Epoxidation | High (via chiral catalyst) |
| Protected α-amino-β-ketoester | Grignard Addition | Moderate to good (substrate control) |
Derivatization and Functional Group Interconversion Strategies for this compound
The derivatization and functional group interconversion of this compound are crucial for its incorporation into larger molecules and for the synthesis of its analogues. These strategies involve the protection of the amino and hydroxyl groups, as well as modifications of the carboxylic acid and amino moieties.
N-Protection and O-Protection Strategies
The protection of the amino and hydroxyl groups is a critical step in the manipulation of this compound. The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their removal.
Common N-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of conditions but can be removed under acidic conditions. The Cbz group is introduced using benzyl (B1604629) chloroformate and is removed by hydrogenolysis.
For the hydroxyl group, silyl (B83357) ethers such as the tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) ethers are frequently used. These are introduced using the corresponding silyl chlorides and are generally stable to a variety of reaction conditions, with their lability to acidic or fluoride-containing reagents being tunable by the choice of the silyl group.
| Functional Group | Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Amino | tert-butoxycarbonyl (Boc) | (Boc)₂O | Trifluoroacetic acid (TFA) |
| Amino | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H₂, Pd/C |
| Hydroxyl | tert-butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |
| Hydroxyl | Triethylsilyl (TES) | TESCl, imidazole | Acetic acid |
Carboxylic Acid and Amino Group Modifications
The carboxylic acid and amino groups of this compound can be modified to create a variety of derivatives. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. Esterification is commonly achieved by reaction with an alcohol under acidic conditions or by using coupling agents. Amide formation is typically carried out by activating the carboxylic acid with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine.
The amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. Acylation is readily achieved using acid chlorides or anhydrides. Reductive amination of the corresponding β-hydroxy ketone can also be used to introduce the amino group with varying substitution patterns.
Microbial Biosynthesis of this compound and Related Hydroxyamino Acids
Microorganisms are a primary source for the biosynthesis of unique amino acids. While the direct microbial fermentation pathway for this compound is not extensively detailed in isolation, the principles of its formation can be understood from the microbial production of related compounds. For instance, various microbes are known to produce hydroxy fatty acids, which are precursors to lactones and other metabolites mdpi.com. The biosynthesis of these compounds involves key steps such as the hydroxylation of a fatty acid backbone, followed by modifications like chain shortening through β-oxidation mdpi.com.
Similarly, the production of other non-standard amino acids has been demonstrated in microbes. A transaminase from Chromobacterium violaceum has been utilized to produce (S)-2-aminooctanoic acid, a fatty amino acid, showcasing the capability of microbial enzymes to generate amino acids with modified side chains nih.gov. Fungi have also been identified as producers of related compounds. For example, 2-Amino-3-methylhexanoic acid has been found to accumulate in the mycelia of fungal species such as Magnaporthe oryzae and three different Alternaria species, confirming its status as a naturally occurring amino acid in the fungal kingdom nih.gov. These examples underscore the microbial potential for synthesizing a wide array of hydroxyamino acids through specialized enzymatic machinery.
Enzymatic Systems Involved in the Formation of this compound
The formation of this compound and its analogs is facilitated by specific enzymatic reactions, often employed in cascade systems for efficient synthesis. A key strategy involves the transformation of common L-α-amino acids into more complex hydroxy acids.
One such chemoenzymatic cascade has been developed for producing 2-substituted 3-hydroxycarboxylic acids. nih.gov This system begins with the oxidative deamination of an L-α-amino acid, such as L-Leucine, into its corresponding 2-oxoacid. This initial step is catalyzed by an L-α-amino acid deaminase (LAAD) from Cosenzaea myxofaciens nih.govmdpi.com. The resulting 2-oxoacid intermediate then undergoes a stereo-selective aldol addition with formaldehyde (B43269). This crucial carbon-carbon bond formation is catalyzed by a class II 2-oxoacid aldolase (B8822740), such as 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) or 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT), to produce a 3-substituted 4-hydroxy-2-oxoacid, which can then be converted to the final hydroxyamino acid product nih.gov.
Another approach combines aldolases with transaminases in a one-pot cyclic cascade. For the synthesis of 2-amino-4-hydroxybutanoic acid, a class II pyruvate (B1213749) aldolase from E. coli is used in tandem with a stereoselective transaminase to convert starting materials like formaldehyde and alanine (B10760859) into the target amino acid researchgate.net. These enzymatic systems highlight the modular and efficient nature of biocatalysis in generating complex chiral molecules like hydroxyamino acids.
Table 1: Key Enzymes in the Biosynthesis of Hydroxyamino Acids
| Enzyme | Abbreviation | EC Number | Organism Source | Function | Reference |
| L-α-amino acid deaminase | PmaLAAD | 1.4.99.B3 | Cosenzaea myxofaciens | Oxidative deamination of L-α-amino acids to 2-oxoacids. | nih.gov, mdpi.com |
| 2-keto-3-deoxy-l-rhamnonate aldolase | YfaU | 4.1.2.53 | E. coli | Catalyzes aldol addition of 2-oxoacids to formaldehyde. | nih.gov |
| 3-methyl-2-oxobutanoate hydroxymethyltransferase | KPHMT | 2.1.2.11 | E. coli | Catalyzes aldol addition of 2-oxoacids to formaldehyde. | nih.gov |
| Transaminase | - | - | Chromobacterium violaceum | Transfers an amino group to a keto acid, forming an amino acid. | nih.gov |
Isolation and Identification of this compound from Natural Sources
The presence of this compound and its stereoisomers in nature has been confirmed through their isolation and characterization from various organisms. The (2R,3R,4R) stereoisomer, also known as 4-hydroxyisoleucine (B15566), has been identified in plants foodb.canih.gov. Specifically, it has been isolated from the plant Quararibea funebris nih.gov.
Fungi are another significant natural source. The related compound 2-Amino-3-methylhexanoic acid (AMHA) was found to be produced by several filamentous fungi, including Magnaporthe oryzae and species of Alternaria. Its identity as a natural product was unequivocally confirmed through isolation from fungal mycelia, purification, and subsequent structural analysis nih.gov. The identification of these compounds from natural sources is crucial for understanding their biological roles and exploring their potential applications.
Table 2: Natural Sources of this compound and Related Compounds
| Compound | Stereoisomer | Natural Source | Organism Type | Reference |
| 2-Amino-4-hydroxy-3-methylpentanoic acid | (2R,3R,4R) | Quararibea funebris | Plant | nih.gov |
| 2-Amino-3-methylhexanoic acid | (2S, 3S) | Magnaporthe oryzae, Alternaria spp. | Fungus | nih.gov |
Role of this compound as a Building Block in Natural Peptides and Metabolites
Beyond its existence as a free amino acid, this compound and its structural variants serve as integral building blocks in the biosynthesis of complex natural products, particularly non-ribosomal peptides.
Furthermore, related hydroxy acids are found in other bioactive peptides. The bogorols, a family of linear dodecapeptide antibiotics isolated from a marine Bacillus species, incorporate N-terminal 2-hydroxy-3-methylpentanoic acids. These peptides exhibit activity against significant human pathogens nih.gov. The incorporation of such non-proteinogenic amino acids into peptide structures is a common strategy in nature to create chemical diversity and confer specific biological activities.
Table 3: Natural Products Containing this compound or Related Structures
| Natural Product | Structural Class | Constituent Amino Acid/Hydroxy Acid | Producing Organism | Reference |
| Bleomycin | Glycopeptide antibiotic | (2S,3S,4R)-4-Amino-3-hydroxy-2-methylpentanoic acid | Streptomyces verticillus | acs.org |
| Bogorols | Linear dodecapeptide | N-terminal 2-hydroxy-3-methylpentanoic acids | Marine Bacillus sp. | nih.gov |
Molecular and Cellular Mechanisms of 2 Amino 3 Hydroxy 4 Methylpentanoic Acid Activity
Interaction Profiles with Specific Enzymes and Receptors
The interaction of 2-Amino-3-hydroxy-4-methylpentanoic acid with enzymes and receptors is a key aspect of its biological activity. Research has explored its potential as both an enzyme inhibitor and a substrate in various metabolic pathways.
One study has reported that 4-hydroxyisoleucine (B15566) can inhibit α-amylase activity. researchgate.netnih.gov Additionally, a computational molecular docking study predicted that 4-hydroxyisoleucine has the potential to bind to and inhibit a range of enzymes. researchgate.net It is important to note that these are computational predictions and await experimental validation. The predicted inhibitory interactions are summarized in the table below.
| Target Enzyme | Predicted Interaction |
| Cyclooxygenase-2 (COX-2) | Potential Inhibitor researchgate.net |
| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | Potential Inhibitor researchgate.net |
| Tyrosinase | Potential Inhibitor researchgate.net |
| Human Neutrophil Elastase (HNE) | Potential Inhibitor researchgate.net |
| Matrix Metalloproteinase-2 (MMP-2) | Potential Inhibitor researchgate.net |
| Matrix Metalloproteinase-9 (MMP-9) | Potential Inhibitor researchgate.net |
| Xanthine Oxidase (XO) | Potential Inhibitor researchgate.net |
| Squalene Synthase (SQS) | Potential Inhibitor researchgate.net |
| Nitric Oxide Synthase (NOS) | Potential Inhibitor researchgate.net |
| Human Aldose Reductase (HAR) | Potential Inhibitor researchgate.net |
| Lipoxygenase (LOX) | Potential Inhibitor researchgate.net |
This data is based on a molecular docking study and represents predicted, not experimentally confirmed, inhibitory potential.
Further experimental research, including kinetic studies, is necessary to confirm these potential inhibitory activities and to determine the specific mechanisms and potencies (e.g., IC50, Ki values), particularly concerning serine proteases.
Investigations into the role of this compound as a substrate have revealed its involvement in specific enzymatic reactions. A notable example is its enzymatic synthesis, which points to its recognition by certain enzymes.
A two-step enzymatic process for the synthesis of 4-hydroxyisoleucine has been described. This process involves the amination of a precursor molecule, 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP), by a branched-chain amino acid aminotransferase. nih.govresearchgate.netfrontiersin.org This indicates that HMKP is recognized as a substrate by this class of enzymes to produce 4-hydroxyisoleucine.
Conversely, computational predictions have been made regarding its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family. An in silico analysis suggested that 4-hydroxyisoleucine has a very low probability of being a substrate for several key drug-metabolizing enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, with only a very slight probability for CYP2C9. researchgate.net This suggests that it may not be extensively metabolized through these common pathways.
Investigations into Antimicrobial Mechanisms and Efficacy in Model Systems
The direct antimicrobial properties of purified this compound are not well-documented in the available scientific literature. While some studies on the crude extracts of fenugreek (Trigonella foenum-graecum), the natural source of this compound, have mentioned general antimicrobial or antifungal properties, these activities are often attributed to other components of the extract, such as saponins. nih.gov
There is a lack of specific studies that have investigated the antimicrobial mechanisms of isolated 4-hydroxyisoleucine or determined its efficacy (e.g., Minimum Inhibitory Concentration - MIC) in various model systems against a range of microbial pathogens. Therefore, its potential as an antimicrobial agent remains an area for future research.
Studies on Metabolic Regulation and Cellular Signaling Pathways Modulated by this compound
Extensive research has focused on the role of this compound in modulating metabolic regulation and cellular signaling, particularly in the context of glucose and lipid metabolism.
The compound has been shown to influence key signaling pathways related to insulin (B600854) sensitivity. nih.gov It enhances insulin-stimulated glucose uptake in skeletal muscle cells by promoting the translocation of the glucose transporter GLUT4 to the cell surface. This effect is mediated through the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. Studies have demonstrated that 4-hydroxyisoleucine increases the phosphorylation of Akt, a central node in the insulin signaling cascade. nih.gov The activity of 4-hydroxyisoleucine is also dependent on new protein synthesis and the activity of GLUT1, which is responsible for basal glucose uptake. londonmet.ac.uklondonmet.ac.uk
In addition to its effects on glucose metabolism, this amino acid also modulates inflammatory signaling pathways that are often dysregulated in metabolic disorders. It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in insulin resistance. phytojournal.com The mechanism for this involves the upregulation of the tissue inhibitor of metalloproteinase 3 (TIMP3) and the downregulation of the TNF-α converting enzyme (TACE). phytojournal.com Furthermore, 4-hydroxyisoleucine can reduce the activation of pro-inflammatory signaling pathways such as c-Jun N-terminal kinase (JNK) and nuclear factor-κB (NF-κB). nih.gov
Neurobiological Interaction Studies (excluding clinical neuroprotective outcomes)
Investigations into the neurobiological interactions of this compound, outside of its clinical neuroprotective outcomes, have revealed effects on neurotransmitter systems and key signaling pathways in the brain.
Studies in animal models have shown that administration of 4-hydroxyisoleucine can influence the levels of various neurotransmitters in the brain. In a model of chemically-induced neurotoxicity, treatment with this compound was found to affect the concentrations of acetylcholine (B1216132) (Ach), dopamine (B1211576) (DOPA), gamma-aminobutyric acid (GABA), and glutamate. nih.gov
Furthermore, research in a rat model of stress-induced depression has indicated that 4-hydroxyisoleucine can impact brain monoamines and serotonin (B10506) (5-HT) turnover. Another study highlighted its ability to activate Insulin-like Growth Factor-1 (IGF-1) and Glucagon-Like Peptide-1 (GLP-1) signaling in the brain of rats with experimentally induced amyotrophic lateral sclerosis-like symptoms. nih.govresearchgate.net These findings suggest a direct interaction with fundamental neurochemical and signaling processes.
The table below summarizes the observed effects on neurotransmitter and signaling molecules in specific experimental models.
| Experimental Model | Affected Neurotransmitter/Signaling Molecule | Observed Effect | Reference |
| Autologous Blood-Induced Intracerebral Hemorrhage (Rat) | Acetylcholine (Ach) | Improved levels | nih.gov |
| Dopamine (DOPA) | Improved levels | nih.gov | |
| GABA | Improved levels | nih.gov | |
| Glutamate | Improved levels | nih.gov | |
| Olfactory Bulbectomized Socially Isolated Rats | Brain Monoamines | Protection from stress-induced changes | |
| Serotonin (5-HT) Turnover | Protection from stress-induced changes | ||
| Methylmercury-Induced Neurotoxicity (Rat) | IGF-1 Signaling | Activation | nih.govresearchgate.net |
| GLP-1 Signaling | Activation | nih.govresearchgate.net |
While these studies provide insights into the neurobiological activities of this compound, further research is needed to elucidate the precise molecular targets, such as specific receptor binding affinities or effects on ion channel function, in a non-clinical context.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 3 Hydroxy 4 Methylpentanoic Acid
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment (e.g., HPLC, UPLC, GC)
Chromatographic methods are indispensable for separating the diastereomers of 2-Amino-3-hydroxy-4-methylpentanoic acid and assessing the purity of isolated or synthesized samples. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of 4-hydroxyisoleucine (B15566). Researchers have successfully used ion-exchange chromatography to isolate the amino acid fraction from natural extracts, such as those from fenugreek seeds, before quantitative analysis. researchgate.netresearchgate.net Reverse-phase HPLC (RP-HPLC), often coupled with a fluorescence detector after derivatization with agents like o-phthalaldehyde (B127526) (OPA), is a common method for quantification. researchgate.netresearchgate.net One study identified the presence of 0.4% 4-hydroxyisoleucine in fenugreek seeds using this approach. researchgate.net A significant challenge noted in quantitative studies is the potential for the major and minor isomers to interconvert in solution, necessitating the summation of the peak areas of all isomers for accurate quantification. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, offers higher resolution, speed, and sensitivity. A reliable and sensitive UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the estimation of 4-hydroxyisoleucine in plasma. rsc.org This method utilized a BEH Shield RP-18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid. rsc.org Another advanced approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly suited for highly polar compounds like amino acids. A ZIC-cHILIC column has been used to achieve isocratic separation of 4-hydroxyisoleucine from endogenous interferences in human plasma, demonstrating good linearity in the range of 50–2000 ng/mL. researchgate.netnih.gov
Gas Chromatography (GC): GC, typically coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile compounds. For non-volatile amino acids like 4-hydroxyisoleucine, chemical derivatization is required to increase their volatility. While specific GC methods for separating its stereoisomers are less commonly detailed than HPLC methods, GC-MS is widely used in metabolomics to analyze related amino acids and other small molecules. uah.edu Predicted GC-MS data for non-derivatized (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid is available in metabolomics databases, indicating its applicability in broader metabolic profiling. hmdb.ca
| Technique | Column Type | Mobile Phase / Conditions | Detection Method | Key Findings / Application | Reference |
|---|---|---|---|---|---|
| HPLC | Ion-Exchange Resin (CG50) | Acid/Base Elution | Post-column derivatization (OPA) and Fluorescence | Isolation from fenugreek extract; quantitative analysis. | researchgate.net |
| UPLC | BEH Shield RP-18 (150 mm × 2.1 mm, 1.7 μm) | Isocratic: Acetonitrile and 0.1% Formic Acid | Tandem Mass Spectrometry (MS/MS) | Pharmacokinetic studies in rat plasma; linearity range 1–5000 ng/mL. | rsc.org |
| HILIC-LC | ZIC-cHILIC | Isocratic: 0.1% Formic Acid in Water and Acetonitrile (20:80, % v/v) | Tandem Mass Spectrometry (MS/MS) | Analysis in human plasma, avoiding endogenous interferences. | researchgate.netnih.gov |
| GC-MS | Not Specified (Predicted Data) | Requires derivatization for analysis of non-volatile amino acids. | Mass Spectrometry (70eV, Positive Ion Mode) | Targeted metabolomics; analysis of volatile and semi-volatile compounds. | uah.eduhmdb.ca |
Mass Spectrometric Approaches for Structural Confirmation and Quantitative Analysis (e.g., LC-MS)
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a definitive technique for both confirming the molecular structure and performing precise quantitative analysis of this compound.
Electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecule [M+H]⁺. For 4-hydroxyisoleucine, this corresponds to a mass-to-charge ratio (m/z) of 148.1. researchgate.net For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ ion) and monitoring specific product ions that result from its fragmentation.
Key fragmentation pathways and ion transitions reported for 4-hydroxyisoleucine include:
m/z 148.1 → 102.1 : This transition is considered robust for quantification and helps avoid biological interferences found in human plasma. researchgate.netnih.gov
m/z 148.1 → 74.1 : Another common transition used for quantification. rsc.orgresearchgate.net
These LC-MS/MS methods are highly sensitive and specific, enabling the detection and quantification of 4-hydroxyisoleucine in complex biological matrices like plasma for pharmacokinetic studies. rsc.orgresearchgate.net The development of such methods is crucial for clinical studies, with validated assays showing high accuracy and precision. researchgate.netnih.gov
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Application | Reference |
|---|---|---|---|---|---|
| HILIC/ESI-MS/MS | Positive | 148.1 | 102.1 | Quantification in human plasma and commercial formulations. | researchgate.netnih.gov |
| UPLC/ESI-MS/MS | Positive | 148.19 | 74.02 | Quantification for pharmacokinetic studies. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemistry Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.
¹H-NMR (Proton NMR) spectroscopy confirms the presence of specific proton environments within the this compound structure. Spectra of 4-hydroxyisoleucine purified from biological reactions clearly show signals corresponding to the different protons in the molecule, such as those on the alpha-carbon, beta-carbon, and the methyl groups. researchgate.net Comparing the ¹H-NMR spectrum of a sample to that of a known standard can confirm its identity.
2D NMR Techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for assigning stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Ångströms). youtube.com By identifying which protons are near each other, the relative configuration of the chiral centers can be deduced. For a molecule like this compound, NOESY experiments can help establish the relative stereochemistry of the C2 (amino), C3 (hydroxy), and C4 (methyl) positions, which is crucial for distinguishing between diastereomers. youtube.comnih.gov
| NMR Technique | Purpose | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR | Structural Confirmation | Provides information on the chemical environment of each proton, confirming the basic molecular structure. | researchgate.net |
| ¹³C NMR | Structural Elucidation | Identifies the number and type of carbon atoms in the molecule. | researchgate.net |
| NOESY (2D NMR) | Stereochemistry Assignment | Detects through-space dipolar couplings between protons, revealing their spatial proximity and helping to define the 3D structure and relative configuration of stereocenters. | youtube.comnih.gov |
Chiroptical Methods for Absolute Configuration Determination (e.g., CD Spectroscopy, Optical Rotation)
While NMR can determine the relative stereochemistry, chiroptical methods are the gold standard for assigning the absolute configuration of a chiral molecule (i.e., distinguishing between the two enantiomers, R vs. S).
Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The direction (dextrorotatory, + or levorotatory, -) and magnitude of rotation are characteristic of a specific enantiomer under defined conditions.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a mirror-image spectrum. nih.gov By comparing the experimentally measured CD spectrum to a spectrum predicted for a known absolute configuration using quantum-mechanical calculations (e.g., Density Functional Theory, DFT), the absolute configuration of the sample can be unambiguously determined. mtoz-biolabs.comnih.gov
Vibrational Circular Dichroism (VCD) is a related technique that measures circular dichroism in the infrared region of the spectrum, corresponding to molecular vibrations. nih.govyoutube.com VCD is particularly powerful for determining the absolute configuration of molecules, even those with significant conformational flexibility, and has been successfully applied to complex natural products. nih.govrsc.org For this compound, these methods would be essential to definitively confirm that a given sample corresponds to the (2S, 3R, 4S) configuration or another one of its stereoisomers.
Theoretical and Computational Studies of 2 Amino 3 Hydroxy 4 Methylpentanoic Acid
Molecular Modeling and Conformational Analysis of 2-Amino-3-hydroxy-4-methylpentanoic Acid Isomers
This compound is a molecule with multiple stereoisomers due to the presence of chiral centers. The specific spatial arrangement of its atoms dictates its three-dimensional shape, or conformation, which in turn influences its physical and biological properties. Molecular modeling techniques are employed to predict the most stable conformations of these isomers.
Due to the presence of two chiral carbons, this compound can exist as four different stereoisomers. These are (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relationship between these isomers can be that of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). For instance, the (2S,3R) and (2R,3S) isomers are enantiomers of each other.
Computational tools can calculate the potential energy of different conformations by varying the torsion angles of the rotatable bonds within the molecule. This analysis helps identify the low-energy, and thus more likely, conformations that the molecule will adopt. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, general principles of amino acid conformational analysis suggest that the molecule's shape will be influenced by intramolecular hydrogen bonding between the amino, carboxyl, and hydroxyl groups, as well as steric hindrance from the bulky isopropyl group.
The different isomers of this compound possess distinct structural properties. The IUPAC names and other identifiers for some of these isomers are provided in public databases. nih.govnih.gov
Table 1: Isomers of this compound and Related Compounds
| Isomer/Related Compound | IUPAC Name | PubChem CID |
| (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | 6994743 |
| (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | 2724869 |
| (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | (3S)-3-hydroxy-L-leucine | 6994741 |
| (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid | (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid | 2769418 |
| (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid | 2-amino-4-hydroxy-3-methylpentanoic acid | Not Available |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity. These methods can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and other electronic descriptors.
Docking and Molecular Dynamics Simulations of this compound with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme.
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates. While no specific docking studies of this compound have been reported, this technique could be used to screen for its potential biological targets. The process involves generating multiple possible binding poses of the molecule within the active site of a target protein and scoring them based on their predicted binding affinity.
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. These simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. Such simulations are computationally intensive but offer a more realistic picture of the binding event than static docking. General MD simulation studies on amino acids in aqueous solutions help in understanding their behavior and interactions, which can be foundational for more specific studies.
The application of these methods to this compound could elucidate its potential mechanism of action if it were to interact with a specific biological target.
Prediction of Biological Activity and Structure-Activity Relationships through In Silico Methods
In silico methods are widely used to predict the biological activities and establish structure-activity relationships (SAR) for novel compounds. These methods utilize computational models to correlate a molecule's structural features with its biological effects.
For a related compound, 4-hydroxyisoleucine (B15566), in silico predictions have been used to assess its potential as a therapeutic agent. nih.gov Studies on its analogs have revealed that specific structural features are crucial for its insulinotropic activity. For instance, the stereochemistry at the alpha-carbon and the presence of methyl groups were found to be important for its biological function. nih.gov
Similar in silico approaches can be applied to this compound to predict its potential biological activities. Various online tools and software can predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and likely biological targets based on its chemical structure. mdpi.comnih.gov
Table 2: Predicted Physicochemical and ADME Properties of a Related Isomer (4-Hydroxyisoleucine)
| Property | Predicted Value |
| Molecular Weight | 147.17 g/mol |
| XLogP3 | -2.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Note: Data for (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid from PubChem. nih.gov These values provide an estimate of the compound's drug-likeness.
Structure-activity relationship studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. nih.gov For this compound, this would involve synthesizing and testing various analogs to understand which parts of the molecule are essential for any observed biological effect. This information is invaluable for designing more potent and selective compounds.
Applications of 2 Amino 3 Hydroxy 4 Methylpentanoic Acid in Synthetic and Biological Research
Utility as a Chiral Building Block in Complex Organic Synthesis
The inherent chirality of 2-amino-3-hydroxy-4-methylpentanoic acid, particularly its various stereoisomers like (2S,3R)-3-hydroxy-L-leucine, makes it a sought-after starting material for the asymmetric synthesis of complex natural products. Its well-defined stereochemistry allows for the controlled construction of intricate molecular frameworks, a crucial aspect of modern organic synthesis.
Furthermore, the (2S,3S)-3-hydroxyleucine stereoisomer is a recurring motif in a variety of other bioactive natural products. nih.gov It serves as a crucial "three-way-junction" in molecules like the muraymycin nucleoside antibiotics, azinothricin, citropeptin, and kettapeptin. nih.gov In the synthesis of muraymycin analogues, building blocks of (2S,3S)-3-hydroxyleucine with different protecting group patterns are synthesized to allow for further chemical modifications at either the C-terminus or N-terminus, as well as for solid-phase peptide synthesis. nih.gov
The application of this chiral building block extends to the synthesis of the non-proteinogenic amino acid segment of the linear pentapeptide microginin. nih.govnih.gov Specifically, (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), the N-terminal part of microginin, has been synthesized from D-glucose by manipulating the functional groups at the C3 and C4 positions to achieve the desired stereochemistry. nih.gov The synthesis of both the (2S,3R)-syn-diastereoisomer and the (2R,3R)-anti-diastereoisomer of AHDA has been instrumental in elucidating the correct stereochemistry of the naturally occurring amino acid in microginin. researchgate.net
Role in the Synthesis of Depsipeptides and Peptidomimetics
Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester bonds. nih.gov this compound and its analogues are valuable precursors for the synthesis of these compounds due to the presence of both amino and hydroxyl groups, which can form amide and ester linkages, respectively.
The synthesis of lysobactin (B38166) serves as a prime example of the incorporation of a 3-hydroxy-leucine derivative into a complex depsipeptide. nih.govnih.gov The total synthesis of lysobactin involves the coupling of peptide fragments, where the hydroxyl group of the 3-hydroxy-leucine moiety participates in the formation of a critical ester bond within the macrocyclic structure. nih.gov The efficiency of the macrocyclization reaction to form the 28-membered cyclic depsipeptide is a key aspect of the synthesis. nih.govnih.gov
In the context of peptidomimetics, which are compounds that mimic the structure and function of peptides, β-amino acids like 3-hydroxy-leucine play a significant role. nih.gov The incorporation of such non-natural amino acids can enhance the metabolic stability of the resulting peptidomimetic by making it more resistant to enzymatic degradation. nih.gov Structure-activity relationship (SAR) studies on peptidomimetics often involve the systematic replacement of natural amino acids with analogues like D-amino acids or β-amino acids to probe the conformational requirements for biological activity. nih.govnih.gov For instance, in the design of peptidomimetics targeting the HER2-HER3 protein-protein interface, the chirality of the incorporated amino acids was found to influence the antiproliferative activity. nih.gov While specific SAR studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of using β-amino acids to improve peptide properties are well-established. nih.gov
Exploration as a Monomer for Novel Polymeric Materials in Research
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, along with a hydroxyl group, presents opportunities for its use as a monomer in the synthesis of novel polymers. Research in this area has explored the polymerization of related α-hydroxy acids derived from amino acids.
A study by Domb and colleagues detailed the synthesis of new biocompatible polyesters from α-hydroxy acids derived from natural amino acids such as leucine (B10760876), isoleucine, and valine. mdpi.com These α-hydroxy acids, for instance, (S)-2-hydroxy-4-methylpentanoic acid from leucine, were prepared by the diazotization of the corresponding amino acids. mdpi.com The resulting α-hydroxy acids were then polymerized via direct condensation to yield linear homopolyesters and copolyesters. mdpi.com The degradation behavior of these polymers was investigated under physiological conditions, revealing that their hydrophobicity and the spatial orientation of their side chains influenced their degradation rates. mdpi.com These polyesters are being explored as potential biocompatible materials for medical applications. mdpi.com
While this research focuses on the polyester (B1180765) derived from the corresponding α-hydroxy acid, it provides a strong indication of the potential for this compound to be used in creating novel polymeric materials. The presence of the amino group in the original molecule offers a further point for modification or polymerization, potentially leading to poly(ester-amide)s with unique properties.
Probes for Studying Stereochemical Effects in Chemical Transformations and Biological Systems
The well-defined stereochemistry of this compound and its various stereoisomers makes them valuable tools for investigating stereochemical effects in both chemical reactions and biological interactions. The ability to synthesize and utilize specific stereoisomers allows researchers to probe the importance of three-dimensional structure on molecular recognition and reactivity.
In the context of chemical synthesis, chiral auxiliaries derived from amino acids are commonly used to control the stereochemical outcome of reactions. While the direct use of this compound as a chiral probe in a broad range of reactions is not extensively documented in the provided search results, its application in the stereoselective synthesis of natural products implicitly demonstrates its role in controlling stereochemistry. doi.orgnih.gov The synthesis of specific diastereomers of natural products like lysobactin and microginin relies on the precise stereochemistry of the 3-hydroxy leucine building block. doi.orgnih.gov
In biological systems, the stereochemistry of molecules is paramount for their activity. For example, the biological evaluation of peptidomimetics often involves synthesizing and testing different stereoisomers to understand how the three-dimensional arrangement of functional groups affects binding to a biological target. nih.gov The incorporation of D-amino acids versus L-amino acids, or different diastereomers of a non-natural amino acid like 3-hydroxy-leucine, can lead to significant differences in biological activity, providing insights into the stereochemical requirements of the receptor or enzyme active site. nih.gov Although specific studies using this compound as a dedicated stereochemical probe were not identified in the search, its fundamental role in constructing stereochemically defined molecules for biological evaluation underscores its importance in this area of research.
Future Research Directions and Unexplored Avenues for 2 Amino 3 Hydroxy 4 Methylpentanoic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The current primary source of 2-amino-3-hydroxy-4-methylpentanoic acid is extraction from fenugreek seeds, which offers a low yield, typically around 0.015% to 0.4%. mdpi.comresearchgate.net This inefficiency presents a significant bottleneck for large-scale production and further research. Future research must prioritize the development of synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable.
Current research has explored chemoenzymatic and biocatalytic approaches. For instance, a method utilizing an aldolase (B8822740) from Arthrobacter simplex coupled with a transaminase has been demonstrated to produce the compound from acetaldehyde, α-ketobutyrate, and L-glutamate. tandfonline.com Another promising avenue involves the use of L-Isoleucine dioxygenase (IDO) from bacteria like Bacillus thuringiensis for the specific hydroxylation of L-isoleucine. nih.gov
Future efforts should focus on:
Green Chemistry Principles: Employing environmentally benign solvents, reducing waste generation, and utilizing renewable starting materials. The use of whole-cell biocatalysts, such as resting cells of E. coli engineered to express key enzymes, represents a step in this direction by simplifying enzyme purification processes. nih.gov
Catalyst Optimization: Improving the efficiency and stability of both chemical and biological catalysts. This includes protein engineering of enzymes like IDO to enhance their catalytic rate and thermal stability. nih.gov
Stereoselective Synthesis: Developing methods that selectively produce the biologically active (2S, 3R, 4S) stereoisomer of 4-hydroxyisoleucine (B15566), as this is crucial for its insulinotropic activity. nih.gov Strategies like the diastereoselective reduction of α-L-amino-β-keto esters using oxazaborolidine catalysts could be adapted for this purpose. acgpubs.org
| Synthetic Approach | Key Enzymes/Reagents | Starting Materials | Potential Advantages | Research Focus |
| Biocatalytic Conversion | L-Isoleucine dioxygenase (IDO) | L-Isoleucine, α-ketoglutarate | High stereospecificity, mild reaction conditions. nih.gov | Enzyme screening and engineering for improved activity and stability. nih.gov |
| Chemoenzymatic Synthesis | Aldolase, Transaminase | Acetaldehyde, α-ketobutyrate, L-glutamate | Combination of chemical and biological steps for complex transformations. tandfonline.comresearchgate.net | Discovery of novel aldolases and optimization of the coupled reaction system. tandfonline.com |
| Asymmetric Synthesis | Chiral catalysts (e.g., oxazaborolidines) | Amino acid precursors | High enantiomeric purity of the desired stereoisomer. acgpubs.org | Development of novel, highly selective, and recyclable chiral catalysts. |
Discovery of Novel Biosynthetic Pathways and Enzymes
While the conversion of L-isoleucine to 4-hydroxyisoleucine by L-isoleucine dioxygenase (IDO) is a known biosynthetic step, the complete pathway in plants like fenugreek remains to be fully elucidated. nih.gov Understanding the native biosynthetic machinery is crucial for metabolic engineering efforts aimed at overproducing the compound in microbial or plant-based systems.
Future research should aim to:
Identify and Characterize Pathway Enzymes: Utilize genomic, transcriptomic, and proteomic data from Trigonella foenum-graecum to identify all enzymes involved in the pathway, from primary metabolites to the final product. The shikimate pathway, which produces aromatic amino acids, serves as a model for how primary metabolism feeds into specialized metabolite synthesis. nih.gov
Elucidate Regulatory Mechanisms: Investigate how the biosynthetic pathway is regulated at the genetic and enzymatic levels in response to developmental cues and environmental stresses.
Explore Microbial Sources: Screen diverse microbial genomes for novel dioxygenases or other enzymes capable of hydroxylating isoleucine or related precursors, potentially with different substrate specificities or improved catalytic properties. nih.gov
Elucidation of Undiscovered Molecular Targets and Biological Roles
The primary reported biological effects of this compound are its glucose-dependent stimulation of insulin (B600854) secretion and its beneficial effects on lipid profiles. researchgate.netnih.gov The mechanism is thought to involve direct action on pancreatic β-cells and sensitization of muscle and liver tissues to insulin, partly through the activation of the PI3K/Akt signaling pathway. researchgate.netnih.govmdpi.com However, the full spectrum of its molecular interactions and biological functions is likely broader.
Future avenues of exploration include:
Identifying Direct Binding Partners: Using techniques like affinity chromatography-mass spectrometry and thermal shift assays to identify the direct protein targets of 4-hydroxyisoleucine in various tissues, including the pancreas, liver, muscle, and adipose tissue. nih.gov
Investigating Broader Metabolic Effects: Exploring its impact on other metabolic pathways beyond glucose and lipid metabolism. This includes its potential role in amino acid metabolism, inflammation, and oxidative stress. Recent studies suggest it can alleviate macrophage-related chronic inflammation. nih.gov
Exploring Non-Metabolic Roles: Investigating potential effects on the central nervous system, cardiovascular system, and immune function, given the diverse roles of amino acids and their derivatives in the body. researchgate.net For example, it has been shown to reduce the activation of inflammatory signaling molecules like JNK and NF-κB. nih.gov
Advancement of Integrated Analytical Platforms for Metabolomic and Proteomic Studies Involving this compound
To fully understand the systemic effects of this compound, advanced analytical platforms are required. Metabolomics and proteomics can provide a comprehensive snapshot of the molecular changes induced by this compound in cells, tissues, or whole organisms. nih.gov
Future advancements should focus on:
Developing Targeted and Untargeted 'Omics' Methods: Creating robust and sensitive LC-MS/MS-based methods for both the precise quantification of 4-hydroxyisoleucine and its metabolites (targeted metabolomics) and the comprehensive profiling of all metabolic and proteomic changes (untargeted approaches). nih.govmetabolomicsworkbench.org
Integrating Multi-Omics Data: Combining data from metabolomics, proteomics, and transcriptomics to build comprehensive models of the compound's mechanism of action. This systems biology approach can reveal complex interactions and signaling networks that might be missed by single-omic studies. nih.gov
Biomarker Discovery: Utilizing these integrated platforms to identify biomarkers that can predict or monitor the response to 4-hydroxyisoleucine administration, which is crucial for its potential clinical development.
| Analytical Platform | Application | Potential Insights |
| Targeted Metabolomics (LC-MS/MS) | Quantify 4-hydroxyisoleucine and its specific metabolites in biological samples. nih.gov | Pharmacokinetic profiling, dose-response relationships. |
| Untargeted Metabolomics | Profile global changes in small molecule metabolites after treatment. metabolomicsworkbench.org | Discovery of novel metabolic pathways affected by the compound. |
| Discovery Proteomics | Identify and quantify global changes in protein expression and post-translational modifications. nih.gov | Identification of protein targets and affected signaling cascades. |
| Integrated Multi-Omics | Combine metabolomic, proteomic, and transcriptomic datasets. | Comprehensive understanding of the mechanism of action and systems-level effects. nih.gov |
Computational Design and Optimization for Enhanced Research Applications
Computational methods are becoming indispensable tools in drug discovery and biochemical research. nih.gov These approaches can be used to accelerate the discovery of more potent analogs of this compound and to better understand its interactions with biological targets.
Future research in this area should involve:
Molecular Docking and Simulation: Using the known structures of potential target proteins (e.g., enzymes in the insulin signaling pathway) to model how 4-hydroxyisoleucine binds. This can provide insights into the specific interactions that determine its biological activity.
In Silico Screening: Computationally screening libraries of virtual compounds to identify new molecules with similar structural features but potentially improved properties, such as enhanced binding affinity or better metabolic stability.
Design of Unnatural Amino Acid Analogs: Extending computational design methodologies, like the Rosetta software suite, to design novel derivatives of 4-hydroxyisoleucine. nih.gov This could involve creating dipeptides or other modified structures to improve activity or bioavailability, as has been explored experimentally. By creating and testing these computationally designed molecules, researchers can refine their understanding of the structure-activity relationship.
Q & A
Q. Why do toxicity studies show conflicting results for in vitro vs. in vivo models?
- Methodological Answer : In vitro assays (e.g., HepG2 cells) may underestimate metabolic detoxification pathways. Conduct ADME studies using LC-MS/MS to quantify metabolites like 4-methyl-2-oxopentanoic acid, which is rapidly cleared in murine models via renal excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
